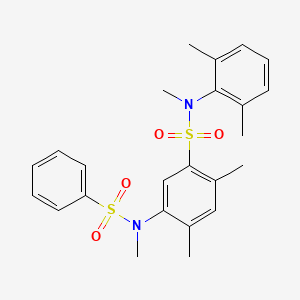

N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-N-(2,6-dimethylphenyl)-N,2,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S2/c1-17-11-10-12-18(2)24(17)26(6)32(29,30)23-16-22(19(3)15-20(23)4)25(5)31(27,28)21-13-8-7-9-14-21/h7-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRODJZUZBCMAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101120551 | |

| Record name | Benzenesulfonamide, N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900136-99-4 | |

| Record name | Benzenesulfonamide, N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900136-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 396.54 g/mol. The structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.54 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase in bacterial folate synthesis pathways. This inhibition is crucial for their antibacterial properties.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.

- Antiparasitic Properties : Preliminary studies suggest that derivatives of sulfonamides may also possess antiparasitic properties, particularly against protozoan pathogens such as Plasmodium spp., which causes malaria.

Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against several strains of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an effective antibacterial agent .

Antiparasitic Activity

In vitro assays showed that the compound exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value of 0.5 µM. In vivo studies using murine models confirmed the compound's ability to reduce parasitemia and improve survival rates in infected subjects .

Toxicity and Safety Profile

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several herbicidal and bioactive sulfonamides and benzamides. Below is a comparative analysis based on substituent patterns, physicochemical properties, and bioactivity:

Key Findings

This group is critical in herbicidal sulfonamides for target-site binding . Chlorine substituents (e.g., in and ) improve lipophilicity and membrane penetration, correlating with higher herbicidal potency. The absence of chlorine in the target compound may affect its activity profile.

Mechanistic Insights: Pyrimidinone-amide derivatives and uracil-based sulfonamides act as Protox inhibitors, disrupting chlorophyll biosynthesis. The target compound’s dual sulfonamide groups may mimic this mechanism by interacting with Protox or similar enzymes. The benzamide derivative demonstrates that sulfonamide placement (e.g., at position 5) and hydroxyl groups can modulate solubility and bioavailability.

Physicochemical Properties: The target compound’s multiple methyl groups likely increase hydrophobicity compared to the hydroxy-substituted benzamide , which may limit its soil mobility but enhance foliar adhesion. Pyrimidinone-based compounds exhibit balanced solubility due to their heterocyclic core, enabling both pre- and post-emergent applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide to improve yield and purity?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves reacting an appropriate amine with a sulfonyl chloride under basic conditions. For example, triethylamine or pyridine can neutralize HCl byproducts, improving reaction efficiency . Key parameters to optimize include:

- Molar ratios : A 1:1 molar ratio of amine to sulfonyl chloride minimizes side reactions.

- Temperature : Reactions are often conducted at 0–25°C to control exothermicity.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction kinetics.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can isolate the product with >95% purity.

Q. What analytical techniques are critical for characterizing the structural integrity of this sulfonamide compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions and methyl group environments.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in sulfonamide structure elucidation .

- IR Spectroscopy : Identifies sulfonamide S=O stretching (1150–1350 cm) and N–H vibrations (if present).

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Sulfonamides are often screened for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity. Standard protocols include:

- In vitro enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using spectrophotometric assays.

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on mammalian cell lines to assess safety thresholds .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or binding interactions of this sulfonamide with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Models interactions with protein active sites (e.g., COX-2 or carbonic anhydrase).

- DFT calculations : Predicts electronic properties (HOMO/LUMO energies) to assess redox potential or stability.

- MD simulations : Evaluates conformational flexibility in solvated environments over nanosecond timescales.

- QSAR models : Correlates substituent effects (e.g., methyl groups) with bioactivity using regression analysis.

Q. How can researchers resolve contradictions in spectroscopic data during structure validation?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks or IR bands) require systematic troubleshooting:

- Cross-validation : Compare data with structurally analogous sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide ).

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of methyl groups).

- Isotopic labeling : Use N or C-labeled precursors to trace ambiguous signals.

- Complementary techniques : Pair X-ray crystallography with spectroscopic data for unambiguous assignment.

Q. What safety protocols are essential when handling this compound during synthesis and bioassays?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

- Emergency response : Immediate rinsing with water for spills; antidotes (e.g., methylene blue for methemoglobinemia) on standby .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.